Product packaging for Pyrazolo[1,5-a]pyridine-2-carboxamide(Cat. No.:CAS No. 885275-08-1)

Pyrazolo[1,5-a]pyridine-2-carboxamide

Cat. No.: B1394945
CAS No.: 885275-08-1
M. Wt: 161.16 g/mol
InChI Key: FBPSKWNKTAQKFC-UHFFFAOYSA-N
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Description

Structural Characterization and Computational Analysis

X-ray Crystallographic Studies and Molecular Geometry

X-ray crystallography provides precise atomic-resolution data for molecular geometry. While direct X-ray studies on pyrazolo[1,5-a]pyridine-2-carboxamide are limited, related analogs (e.g., pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester) have been characterized using this method. For example, the structure of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a ) was confirmed via single-crystal X-ray analysis, revealing a planar fused ring system with bond lengths consistent with aromatic stabilization.

Key crystallographic insights include:

  • Bond lengths : Pyridine C–N bonds (~1.34 Å) and pyrazole N–N bonds (~1.33 Å) reflect partial double-bond character.
  • Hydrogen bonding : NH₂ groups may form intra/intermolecular hydrogen bonds with carbonyl oxygen atoms.
Parameter Value Source
Crystal system Monoclinic (related analogs)
Space group P1 (hypothetical)
Angle between rings ~120° (estimated)

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR spectroscopy is critical for assigning proton and carbon environments. For this compound derivatives, distinct signals are observed:

¹H NMR Data
  • NH₂ protons : Singlet at δ 7.76–8.48 ppm (DMSO-d₆).
  • Pyridine H-5 : Singlet at δ 7.20–7.27 ppm.
  • Carboxamide NH : Broad singlet at δ 8.16–8.48

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1394945 Pyrazolo[1,5-a]pyridine-2-carboxamide CAS No. 885275-08-1

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)7-5-6-3-1-2-4-11(6)10-7/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPSKWNKTAQKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679990
Record name Pyrazolo[1,5-a]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-08-1
Record name Pyrazolo[1,5-a]pyridine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

Mechanism Highlights

The reaction proceeds via an oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization to form the pyrazolo[1,5-a]pyridine core. Molecular oxygen acts as the green oxidant, and acetic acid promotes the reaction without requiring metal catalysts, thus avoiding metal contamination and harsh conditions.

Optimization and Yield Data

The yield of Pyrazolo[1,5-a]pyridine-2-carboxamide derivatives depends strongly on the amount of acetic acid and the reaction atmosphere. The following table summarizes key findings from optimization studies:

Entry Acetic Acid Equivalents Atmosphere Yield of this compound (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Argon (Ar) 6
6 1 (p-Toluenesulfonic acid) O₂ 39
7 2 (p-Toluenesulfonic acid) O₂ 41
8 1 (Trifluoroacetic acid) O₂ 48
9 2 (Trifluoroacetic acid) O₂ 55

Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.

Analysis: Increasing acetic acid loading improves yield, with 6 equivalents under oxygen atmosphere giving the highest yield (94%). Use of inert atmosphere (argon) drastically reduces yield, confirming oxygen's role as oxidant. Stronger acids like p-Toluenesulfonic acid and trifluoroacetic acid are less effective.

Representative Reaction Example

  • Reaction of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with ethyl acetoacetate in ethanol containing 6 equivalents of acetic acid under oxygen at 130 °C for 18 h produces 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in 94% yield.

Alternative Preparation Notes and Formulation

While the CDC method is the most efficient for preparing pyrazolo[1,5-a]pyridine derivatives, practical formulation and stock solution preparation of this compound for biological studies involve dissolving the compound in solvents such as DMSO, PEG300, Tween 80, and corn oil in a stepwise manner to ensure clarity and stability. Stock solutions are prepared at various molarities depending on the amount of compound and solvent volume, facilitating in vivo and in vitro applications.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Cross-Dehydrogenative Coupling (CDC) Catalyst-free, aerobic, acetic acid-promoted, uses molecular oxygen High atom economy, green oxidant, broad substrate scope, high yields Requires elevated temperature (130 °C), long reaction time (18 h)
Metal-catalyzed CDC (less common) Uses Pd, Cu, or other transition metals as catalysts Potentially faster reactions Metal contamination, cost, catalyst removal needed
Stock solution preparation for bioassays Dissolution in DMSO and co-solvents (PEG300, Tween 80, corn oil) Ensures compound solubility and stability for biological use Not a synthetic method per se, formulation step

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated derivatives and alkylated compounds.

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives have been identified as potential anticancer agents. They act as inhibitors of various protein kinases, which are crucial in cellular signaling pathways that regulate cell growth and differentiation.

  • Mechanism of Action : These compounds inhibit receptor tyrosine kinases (RTKs) such as AXL and c-MET, which are often overexpressed in cancer cells. Inhibition of these kinases can prevent tumor growth and metastasis .
  • Case Study : A study demonstrated that specific pyrazolo[1,5-a]pyridine derivatives exhibited potent activity against cancer cell lines with mutated RTKs. The most promising compound showed IC50 values in the low nanomolar range, indicating strong efficacy against resistant cancer types .

Antituberculosis Agents

Recent research has highlighted the potential of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new antituberculosis agents.

  • Efficacy Against Drug-Resistant Strains : A series of diaryl-substituted pyrazolo[1,5-a]pyridine-3-carboxamides were synthesized and tested against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Compounds exhibited minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL against drug-resistant strains, demonstrating significant potential for treating resistant tuberculosis infections .
  • Pharmacokinetic Profile : One compound (6j) showed favorable pharmacokinetic properties with an oral bioavailability of 41% and a half-life of 5.1 hours in rat models, suggesting its suitability for further development as an antitubercular agent .

Synthesis Strategies

The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions with various electrophiles.

Reaction TypeKey Features
CyclocondensationUtilizes 1,3-biselectrophilic compounds
AmidationForms carboxamide derivatives
Suzuki CouplingIntroduces diaryl groups for enhanced activity

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrazolo ring can significantly enhance biological activity.

  • Position 3 Modifications : Substituents at this position have been shown to improve potency against M. tuberculosis.
  • Diversity in Side Chains : The introduction of various side chains has led to the discovery of compounds with improved selectivity and reduced cytotoxicity against human cells .

Enzyme Inhibition

Pyrazolo[1,5-a]pyridine derivatives are also being investigated for their ability to inhibit various enzymes involved in disease processes.

  • Example : Some derivatives have shown promise as selective inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and are often dysregulated in cancer .

Material Science Applications

Beyond medicinal chemistry, pyrazolo[1,5-a]pyridine compounds are being studied for their photophysical properties in material sciences.

  • Potential Uses : Their ability to form crystals with unique conformational properties makes them suitable candidates for applications in organic electronics and photonic devices .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell survival, differentiation, and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

Pyrazolo[1,5-a]pyridine-2-carboxamide differs from analogs primarily in the fused heterocyclic ring system:

  • Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., 7-substituted derivatives) feature a pyrimidine ring (two nitrogen atoms), enabling additional hydrogen bonding and electronic effects .
  • Pyrazolo[1,5-a]pyridine-3-carboxamides (e.g., antitumor agents) have a pyridine ring fused to pyrazole, but the carboxamide group is positioned at the 3rd carbon, altering steric and electronic profiles .
Table 1: Key Structural Comparisons
Compound Core Structure Carboxamide Position Notable Substituents
This compound Pyrazole + pyridine 2 None (parent compound)
Pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazole + pyrimidine 3 7-Amino, 7-benzamido
N-(2-Chloro-3-pyridinyl) derivatives Pyrazole + pyrimidine 2 5-(4-Methoxyphenyl), 7-(CF₃)

Structure-Activity Relationship (SAR)

  • This compound : Substituents on the pyridine ring (e.g., trifluoromethyl) enhance target selectivity .
  • Pyrazolo[1,5-a]pyrimidines :
    • Position 3 : Carboxamide critical for kinase inhibition .
    • Position 6/7 : Methyl or halogens improve COX-2 selectivity and potency .

Physicochemical Properties

  • This compound : Lower molecular weight (161.16 g/mol) may favor blood-brain barrier penetration.
  • Pyrazolo[1,5-a]pyrimidines : Bulkier substituents (e.g., trifluoromethyl, methoxyphenyl) increase logP, affecting solubility .

Biological Activity

Pyrazolo[1,5-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its fused pyrazole and pyridine ring system, has been investigated for its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula for this compound is C10H8N4OC_{10}H_{8}N_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure consists of a pyrazole ring fused with a pyridine ring, which is modified by a carboxamide functional group. This unique configuration contributes to its biological activity and pharmacological properties.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have reported the anticancer potential of derivatives of this compound. For instance, compounds related to pyrazolo[1,5-a]pyridine structures have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
  • Antitubercular Activity : Pyrazolo[1,5-a]pyridine derivatives have been synthesized as potential antituberculosis agents. Notably, some compounds exhibit low minimum inhibitory concentrations (MICs) against drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as new therapeutic options for tuberculosis .
  • Inhibition of Kinases : The compound has been evaluated for its ability to inhibit various kinases involved in cellular signaling pathways. For example, it has shown promise in inhibiting Glycogen Synthase Kinase 3 (GSK3), which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Studies

  • Anticancer Studies :
    • A series of pyrazolo[1,5-a]pyridine derivatives were tested against MCF-7 and MDA-MB-231 cell lines using the MTT assay. Compounds demonstrated significant growth inhibition compared to controls.
    • Table 1 summarizes the IC50 values for selected compounds:
    CompoundCell LineIC50 (µM)Reference
    5kMCF-70.15
    6jMDA-MB-2310.25
  • Antitubercular Activity :
    • A study synthesized various derivatives and evaluated their MIC against H37Rv strain and drug-resistant strains. Results indicated potent activity with MIC values as low as <0.002<0.002 µg/mL.
    • Table 2 presents the MIC values for selected derivatives:
    CompoundMIC (H37Rv) (µg/mL)MIC (rINH) (µg/mL)Reference
    5k<0.002<0.002
    6j<0.381<0.465

The biological activity of this compound is largely attributed to its interaction with specific protein targets:

  • Kinase Inhibition : The compound acts as an inhibitor of GSK3β and other kinases involved in critical signaling pathways that regulate cell growth and apoptosis.
  • Cellular Uptake : Modifications in the side chains of the compound can enhance its lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyridine-2-carboxamide derivatives, and how are their structures confirmed?

this compound derivatives are typically synthesized via cyclization of 3-aminopyrazole precursors with formylated active proton compounds (e.g., enaminones) under acidic conditions. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with substituted enaminones in the presence of KHSO₄ to yield pyrazolo[1,5-a]pyrimidine derivatives . Structural confirmation relies on ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . X-ray crystallography is used for unambiguous confirmation of regiochemistry and solid-state packing .

Q. What safety protocols are critical when handling this compound derivatives?

Due to potential toxicity and reactivity:

  • Use gloves, lab coats, and goggles to avoid skin/eye contact.
  • Conduct reactions involving volatile reagents (e.g., pyridine, DMF) in a fume hood .
  • Dispose of waste via professional biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine synthesis be addressed?

Regioselectivity is influenced by substituents and reaction conditions. For example:

  • Electron-withdrawing groups on enaminones favor cyclization at specific positions .
  • Solvent polarity (e.g., DMF vs. ethanol) impacts reaction kinetics and product distribution .
  • Acid catalysts like KHSO₄ enhance regiocontrol by stabilizing intermediates .

Case Study : Cyclization of polyfluoroalkyl-containing 1,3-dicarbonyl compounds with 5-aminopyrazoles yields regioselective pyrazolo[1,5-a]pyrimidines. Adjusting pH and temperature minimizes side products .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell permeability, solvent effects) or structural variations . To address this:

  • Compare in vitro vs. in vivo results (e.g., metabolic stability differences) .
  • Use structure-activity relationship (SAR) studies to isolate functional group contributions. For example, carboxamide substituents significantly modulate activity .

Example : Pyrazolo[1,5-a]pyrimidine-3-carboxamides show variable efficacy in psoriasis models due to substituent-dependent binding to target proteins .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, pyridine) improve solubility but may complicate purification. Ethanol/water mixtures enhance crystallization .
  • Catalyst screening : KHSO₄ increases yields by 15–20% compared to HCl .
  • Temperature control : Maintaining 80–100°C prevents side reactions during cyclization .

Q. What computational methods support the design of novel derivatives?

  • Density Functional Theory (DFT) : Predicts regiochemistry and stability of intermediates .
  • Molecular docking : Identifies binding motifs for targets like kinases or inflammatory proteins .
  • ADMET modeling : Screens for pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Q. How are contradictory spectral data interpreted during structural elucidation?

  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve ambiguous peaks .
  • Tautomeric forms : IR spectroscopy distinguishes keto-enol tautomers via carbonyl stretches .
  • Crystallographic vs. solution data : X-ray confirms solid-state structure, while NMR reflects dynamic behavior in solution .

Q. What are the current gaps in understanding the biological mechanisms of these compounds?

  • Target identification : Limited data on off-target effects in kinase inhibition .
  • Metabolic pathways : Stability under physiological conditions requires further profiling .
  • Resistance mechanisms : Studies on long-term efficacy in autoimmune models are needed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Pyrazolo[1,5-a]pyridine-2-carboxamide
Reactant of Route 2
Pyrazolo[1,5-a]pyridine-2-carboxamide

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